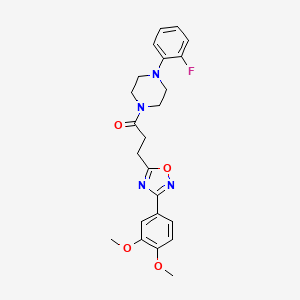
3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .作用機序
The mechanism of action of 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but studies have suggested that it acts as an inhibitor of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, this compound can induce DNA damage and trigger apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anticancer, antioxidant, and metal ion detection properties. In cancer cells, this compound induces apoptosis through the inhibition of topoisomerase II, leading to DNA damage and cell death. In addition, this compound has been shown to possess antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. Finally, this compound has been used as a fluorescent probe for the detection of metal ions, with high selectivity and sensitivity.
実験室実験の利点と制限
One of the main advantages of 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its high yield and purity, which makes it an ideal compound for laboratory experiments. Additionally, this compound has been extensively studied, and its properties are well-characterized, which makes it a reliable compound for research purposes. However, one limitation of this compound is its potential toxicity, which may require caution when handling and using this compound in laboratory experiments.
将来の方向性
There are several future directions for the research on 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential area of research is the development of this compound derivatives with improved anticancer properties. Additionally, this compound can be further studied for its potential applications in material science, such as the development of fluorescent sensors for the detection of metal ions. Finally, the mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects.
合成法
The synthesis method of 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the condensation of 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide with 2-hydroxyquinoline in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this synthesis method is relatively high, and the purity of the product can be easily controlled.
科学的研究の応用
3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a fluorescent probe for the detection of metal ions, with high selectivity and sensitivity. In analytical chemistry, this compound has been used as a reagent for the determination of trace amounts of copper ions in water samples.
特性
IUPAC Name |
3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)18-20-16(21-23-18)14-10-13-4-2-3-5-15(13)19-17(14)22/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIOMGJPALFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
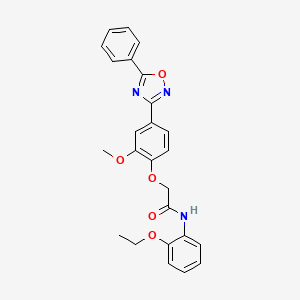


![2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7707496.png)
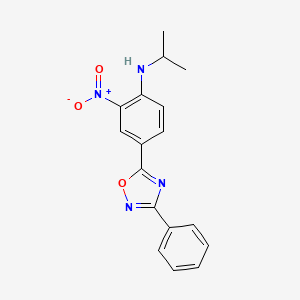
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7707515.png)

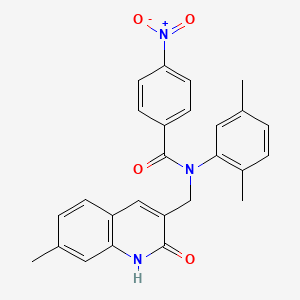
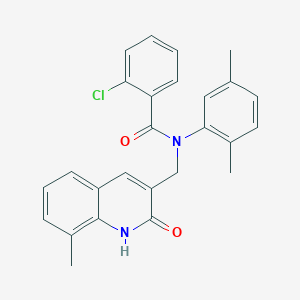

![N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)-4-methylbenzamide](/img/structure/B7707547.png)

